1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine
Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group attached to an ethyl-pyrazole moiety and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-(3-methylbenzyl)piperazine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine
- 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine
- 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-chlorobenzyl)piperazine
Uniqueness
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group on the pyrazole ring and the methyl group on the benzyl moiety can significantly affect its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-3-20-14-17(12-18-20)24(22,23)21-9-7-19(8-10-21)13-16-6-4-5-15(2)11-16/h4-6,11-12,14H,3,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCXZUFMRVOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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